![molecular formula C13H21NO3 B6633102 (1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633102.png)
(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid, also known as MK-0524A, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid exerts its pharmacological effects by selectively inhibiting the activity of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme that catalyzes the conversion of prostaglandin H2 to prostaglandin E2. This inhibition leads to a decrease in the production of prostaglandin E2, which is known to play a key role in the development of inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively reduce inflammation and pain in animal models. It has also been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of (1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid is its high selectivity for mPGES-1, which makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, its limited solubility and stability may pose challenges in its formulation and delivery.
Future Directions
There are several potential future directions for the research and development of (1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid. These include:
1. Further optimization of its pharmacokinetic properties to improve its efficacy and safety profile.
2. Exploration of its potential applications in the treatment of other inflammatory and pain-related conditions.
3. Investigation of its potential synergistic effects with other anti-inflammatory and analgesic drugs.
4. Development of novel drug delivery systems to overcome its solubility and stability issues.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of inflammation and pain. Further research is needed to fully understand its mechanism of action, optimize its pharmacokinetic properties, and explore its potential applications in other related conditions.
Synthesis Methods
The synthesis of (1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid involves the reaction of (1S,2R)-2-cyclopropanecarboxylic acid with 4-methylcyclohexylamine, followed by the addition of methyl chloroformate. The resulting compound is purified and isolated to obtain this compound in its pure form.
Scientific Research Applications
(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid has been primarily studied for its potential therapeutic applications in the treatment of inflammation, pain, and other related conditions. It has been shown to inhibit the activity of the enzyme prostaglandin E2 synthase, which is involved in the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain.
properties
IUPAC Name |
(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-8-3-5-9(6-4-8)14(2)12(15)10-7-11(10)13(16)17/h8-11H,3-7H2,1-2H3,(H,16,17)/t8?,9?,10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHRDPIGWKKYDL-LXKPXOPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)N(C)C(=O)[C@@H]2C[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)
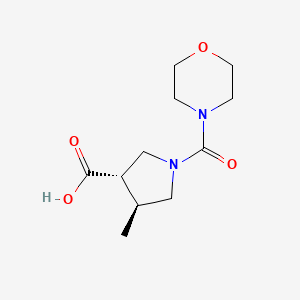
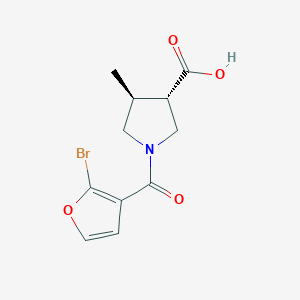
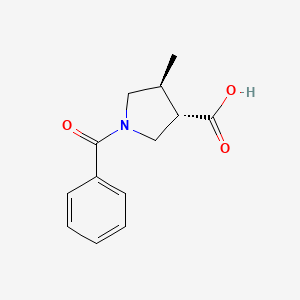
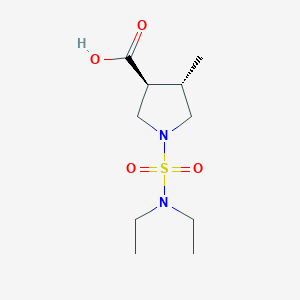
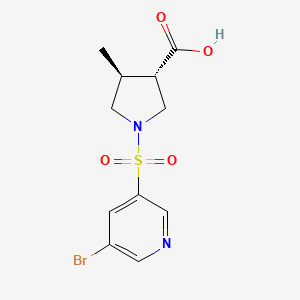

![(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B6633064.png)
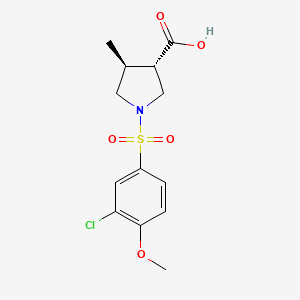
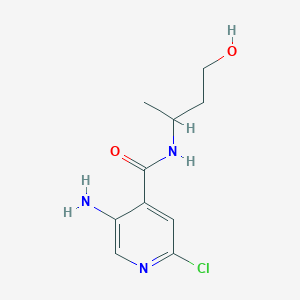

![5-amino-2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-4-carboxamide](/img/structure/B6633086.png)
